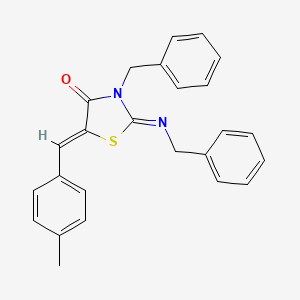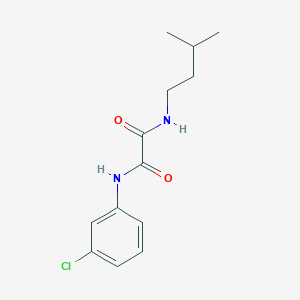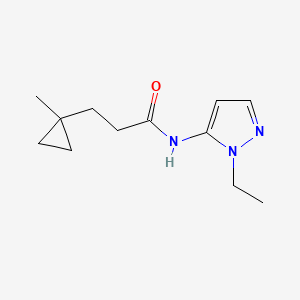
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one, also known as BBIT, is a thiazolidinone derivative that has been widely studied for its potential applications in various fields of science. BBIT has a unique chemical structure that makes it a promising candidate for use in drug development, catalysis, and material science.
科学的研究の応用
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. In drug development, 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit significant antibacterial, antifungal, and antiviral activity. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been found to possess anticancer properties, making it a potential candidate for cancer therapy. In catalysis, 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been used as a catalyst in various organic reactions, including the synthesis of chiral compounds. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been studied for its potential applications in material science, where it has been used to synthesize new materials with unique properties.
作用機序
The mechanism of action of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes and inhibiting their DNA replication. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Biochemical and Physiological Effects
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects, including antibacterial, antifungal, antiviral, and anticancer activity. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has also been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to be relatively non-toxic, with no significant adverse effects reported in animal studies.
実験室実験の利点と制限
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has several advantages for use in lab experiments, including its high purity and stability. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one is also relatively easy to synthesize, making it a cost-effective candidate for further research. However, 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments involving 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one.
将来の方向性
There are several future directions for research involving 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one. One potential direction is the development of new drugs based on the structure of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit significant antibacterial, antifungal, and antiviral activity, making it a potential candidate for the development of new antibiotics and antiviral agents. Another potential direction is the use of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one in the synthesis of new materials with unique properties. 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been used to synthesize new materials with promising applications in various fields of science, including electronics and energy storage. Finally, further research is needed to fully understand the mechanism of action of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one and its potential applications in various fields of science.
合成法
3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the condensation of benzylamine with 4-methylbenzaldehyde, followed by the reaction of the resulting imine with thioglycolic acid. The final product is obtained by reacting the thiazolidinone intermediate with benzyl bromide in the presence of a base. The synthesis of 3-benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has been optimized to provide high yields and purity, making it a viable candidate for further research.
特性
IUPAC Name |
(5Z)-3-benzyl-2-benzylimino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c1-19-12-14-20(15-13-19)16-23-24(28)27(18-22-10-6-3-7-11-22)25(29-23)26-17-21-8-4-2-5-9-21/h2-16H,17-18H2,1H3/b23-16-,26-25? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBMECLSJNBGEI-ZYITZIQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-(benzylimino)-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)

![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)

![4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid](/img/structure/B5216915.png)
![8-hydroxy-4-(2-hydroxyphenyl)-9-methoxy-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5216923.png)
![1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)